molecular formula C12H17N B2418878 1-Phenylhex-5-en-1-amine CAS No. 110775-38-7

1-Phenylhex-5-en-1-amine

Cat. No.: B2418878
CAS No.: 110775-38-7
M. Wt: 175.275
InChI Key: OUTQDPHJAFRQDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenylhex-5-en-1-amine typically involves the reaction of benzylamine with 4-penten-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Phenylhex-5-en-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenylhex-5-en-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenylhex-5-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, N-(2-methyl-4-penten-1-yl)-
  • Benzenemethanamine, N-(1-methylethyl)-
  • Benzenemethanamine, N,N-dimethyl-

Uniqueness

1-Phenylhex-5-en-1-amine is unique due to its specific structural features, such as the presence of both a benzyl group and a pentenyl chain. This combination allows it to participate in a diverse range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-phenylhex-5-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9,12H,1,3,5,10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTQDPHJAFRQDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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